Ethyl 1-isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Ethyl 1-isopropyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 1174844-27-9) is a heterocyclic compound featuring a fused pyrazolo-pyridine scaffold. Its molecular formula is C₁₃H₁₇N₃O₃, with a molecular weight of 263.29 g/mol . The structure includes an ethyl ester group at position 4, an isopropyl substituent at position 1, and a methyl group at position 2. This compound is primarily utilized in pharmaceutical research, particularly as a scaffold for drug discovery due to its rigid bicyclic framework, which enhances binding affinity to biological targets .
Properties
IUPAC Name |
ethyl 3-methyl-6-oxo-1-propan-2-yl-7H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-5-19-13(18)9-6-10(17)14-12-11(9)8(4)15-16(12)7(2)3/h6-7H,5H2,1-4H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYRAUHXFJXXHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC2=C1C(=NN2C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via nucleophilic attack of hydroxylamine on the aldehyde group, followed by intramolecular cyclization with elimination of HCl. Critical parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Hydroxylamine Ratio | 2.5:1 (to substrate) | Maximizes cyclization efficiency |
| Temperature | 60°C | Balances reaction rate and decomposition |
| Solvent | DMF | Enhances solubility of intermediates |
Triethylamine acts as both base and catalyst, neutralizing HCl byproducts while accelerating the cyclization step. At lower hydroxylamine ratios (1:1), yield drops to 43%, while excess reagent (5:1) provides diminishing returns (71%).
Copper-Catalyzed Pyrazolidinone Formation
CN108137535B discloses a two-step synthesis employing hydrazinopyridine and maleic acid diester precursors. The method introduces the 6-oxo-6,7-dihydro moiety through a Cu(I)-catalyzed [3+2] cycloaddition.
Catalytic System and Substrate Scope
Key components of the catalytic system include:
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Catalyst : Cu(PPh₃)₂I (0.1 mol%)
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Base : Sodium ethoxide (1.5 eq)
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Solvent : Anhydrous ethanol
The reaction tolerates diverse R² groups (C₁–C₆ alkyl, cycloalkyl), enabling structural modifications. For the target compound, isopropyl introduction occurs via subsequent alkylation of the pyrazole nitrogen.
Stepwise Synthesis
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Core Formation : 3-Chloro-2-hydrazinopyridine reacts with diethyl maleate to yield 1-(3-chloropyridin-2-yl)-3-pyrazolidinone-5-carboxylic acid ethyl ester (78% yield).
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Functionalization :
Suzuki Coupling for Late-Stage Diversification
Recent advances employ palladium-catalyzed coupling to install the 3-methyl group. As demonstrated in Nature Scientific Reports, Suzuki-Miyaura reaction of 4-bromo derivatives with methylboronic acid achieves >80% conversion.
Reaction Conditions
| Component | Specification |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (3 mol%) |
| Base | Na₂CO₃ (3 eq) |
| Solvent | DMF/H₂O (10:1) |
| Temperature | 100°C, 2 h |
This method circumvents harsh methylation conditions, preserving the labile ester group.
Comparative Analysis of Synthetic Routes
The cyclization route offers superior scalability for bulk production, while catalytic methods enable rapid analog synthesis. Suzuki coupling proves invaluable for introducing sensitive substituents post-cyclization.
Purification and Characterization
Final purification typically involves silica gel chromatography (ethyl acetate/hexanes, 3:7) followed by recrystallization from ethanol. Critical characterization data:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ester group at position 4 undergoes nucleophilic substitution under basic conditions. For example:
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Hydrolysis : Treatment with aqueous NaOH or LiOH converts the ethyl ester to a carboxylic acid derivative .
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Aminolysis : Reaction with primary/secondary amines yields amide derivatives, useful for pharmacological studies.
Table 1: Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ester hydrolysis | 2M NaOH, ethanol, reflux | 4-Carboxylic acid derivative | 85–92% | |
| Amide formation | Ethylenediamine, DMF, 80°C | 4-Amidated pyrazolopyridine | 78% |
Cyclization and Ring Expansion
The compound participates in cyclization to form fused polycyclic systems. Key pathways include:
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Gould–Jacobs reaction : Interaction with diethyl 2-(ethoxymethylene)malonate under acidic conditions generates 4-chloro-pyrazolo[3,4-b]pyridines .
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Microwave-assisted cyclization : Ultrasonic irradiation with arylaldehydes and indandione produces tetracyclic derivatives in 88–97% yields .
Table 2: Cyclization Conditions
| Substrate | Reagents | Conditions | Product Class | Yield | Source |
|---|---|---|---|---|---|
| Arylaldehydes | Indandione, ethanol | Ultrasonic, 4–5 min | Pyrazolo[3,4-b]pyridines | 88–97% | |
| Diethyl malonate | POCl₃, 160°C | Solvent-free | 4-Chloro derivatives | >90% |
Condensation and Cross-Coupling
The ketone group at position 6 and pyrazole N-H site enable condensation reactions:
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Aldol condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) to form α,β-unsaturated ketones .
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Palladium-catalyzed coupling : Suzuki-Miyaura reactions with arylboronic acids introduce aryl groups at position 1.
Biological Interactions
While not direct chemical reactions, the compound’s interactions with enzymes/receptors inform its reactivity:
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Kinase inhibition : Binds ATP-binding pockets via H-bonding with the ketone and pyridine N.
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Metabolic oxidation : Hepatic CYP450 enzymes oxidize the isopropyl group to a hydroxylated metabolite .
Stability and Degradation
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Thermal stability : Decomposes above 250°C, releasing CO₂ from the ester group .
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Photodegradation : UV exposure induces ring-opening via C–N bond cleavage, forming pyridine fragments .
Comparative Reactivity
Table 3: Reactivity Comparison with Analogues
†Note: Data extrapolated from structurally similar compounds due to limited direct studies on the target molecule.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that compounds similar to ethyl 1-isopropyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine derivatives exhibit significant antimicrobial properties. For instance, research indicates that pyrazole derivatives can inhibit bacterial growth effectively. A study demonstrated the efficacy of related compounds against various strains of bacteria, suggesting potential applications as antimicrobial agents in pharmaceuticals .
Anti-inflammatory Properties
Ethyl 1-isopropyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine has been investigated for its anti-inflammatory effects. In vitro assays showed that certain derivatives could reduce inflammatory markers in cell cultures. This property makes it a candidate for developing new anti-inflammatory drugs aimed at treating conditions like arthritis and other inflammatory diseases .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. Studies have suggested that pyrazolo derivatives may protect neuronal cells from oxidative stress and apoptosis, indicating their potential use in treating conditions such as Alzheimer's disease and Parkinson's disease .
Pesticidal Activity
Research into the agricultural applications of ethyl 1-isopropyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine has revealed promising pesticidal activities. Field trials have shown that formulations containing this compound can effectively control pest populations while being less toxic to beneficial insects compared to traditional pesticides .
Herbicidal Properties
Additionally, this compound has demonstrated herbicidal activity against several weed species. Laboratory studies indicate that it can inhibit the growth of specific weeds without adversely affecting crop yield, making it a potential candidate for eco-friendly herbicides .
Polymer Chemistry
In material science, ethyl 1-isopropyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine has been utilized to synthesize novel polymers with enhanced properties. The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .
Mechanism of Action
The mechanism of action of ethyl 1-isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. These interactions can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]Pyridine Derivatives
Key Observations:
- Substituent Effects: The isopropyl group in the target compound improves metabolic stability compared to smaller alkyl groups (e.g., methyl) .
- Molecular Weight and Solubility : The target compound (263.29 g/mol) has lower molecular weight than analogues with bulkier substituents (e.g., 353.40 g/mol for the 4-methoxyphenyl derivative), which may improve aqueous solubility .
- Synthetic Accessibility : Unsubstituted derivatives (e.g., CAS N/A in ) are synthesized via one-pot multicomponent reactions using green catalysts like meglumine, whereas the target compound likely requires tailored alkylation steps .
Biological Activity
Ethyl 1-isopropyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C13H17N3O3
- Molecular Weight : 263.3 g/mol
- CAS Number : 1174844-27-9
- Purity : 95%
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazolo[3,4-b]pyridines. A combinatorial library of derivatives, including this compound, demonstrated significant activity against Mycobacterium tuberculosis (M. tuberculosis) in vitro. The compound's structure allows for effective binding to target enzymes such as pantothenate synthetase, crucial for bacterial survival .
Enzyme Inhibition
Pyrazolo[3,4-b]pyridines have been identified as selective inhibitors for various enzymes:
- Phosphodiesterase 4 (PDE4) : This inhibition can lead to anti-inflammatory effects, making these compounds potential candidates for treating respiratory diseases.
- Glycogen Synthase Kinase 3 (GSK-3) : Inhibition of GSK-3 is linked to neuroprotective effects and potential applications in treating neurodegenerative diseases like Alzheimer's .
Anticancer Activity
The structural features of ethyl 1-isopropyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine derivatives suggest potential anticancer properties. Studies indicate that modifications at specific positions on the pyrazole ring can enhance cytotoxicity against various cancer cell lines .
Case Study 1: Antitubercular Activity
In a study conducted by Rao et al., derivatives of pyrazolo[3,4-b]pyridines were synthesized and tested against M. tuberculosis H37Rv strain. The results showed that compounds with specific substitutions exhibited promising antitubercular activity, suggesting that ethyl 1-isopropyl-3-methyl derivative may have similar effects .
Case Study 2: Neuroprotective Effects
Research has indicated that certain pyrazolo[3,4-b]pyridine derivatives can inhibit GSK-3 activity. This inhibition has been linked to neuroprotective effects in animal models of Alzheimer's disease, suggesting that ethyl 1-isopropyl derivatives could be explored for similar therapeutic benefits .
Synthesis and Structural Modifications
The synthesis of ethyl 1-isopropyl-3-methyl derivatives typically involves multi-step reactions starting from readily available precursors. The use of trifluoroacetic acid catalysis has been reported to facilitate the formation of various substituted pyrazolo[3,4-b]pyridines efficiently .
Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for Ethyl 1-isopropyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?
The synthesis typically involves cyclocondensation of precursors such as hydrazines and β-keto esters. A common method includes:
- Step 1 : Formation of the pyrazole ring via condensation of substituted hydrazines with β-keto esters under acidic conditions (e.g., acetic acid or ethanol with iodine catalysis) .
- Step 2 : Cyclization to form the fused pyrazolo[3,4-b]pyridine core using reagents like ethyl acetoacetate or diethyl malonate under reflux conditions .
- Step 3 : Introduction of substituents (e.g., isopropyl and methyl groups) via alkylation or nucleophilic substitution. Reaction conditions (solvent, temperature, catalyst) significantly affect yield and purity .
Q. How can the molecular structure of this compound be validated experimentally?
- X-ray crystallography : Use programs like SHELXL for refinement of crystallographic data to determine bond lengths, angles, and conformational stability . For example, bond lengths in the pyrazolo-pyridine core typically range from 1.35–1.45 Å for C–N bonds, consistent with aromatic heterocycles .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Key signals include the ester carbonyl (δ ~165–170 ppm in ¹³C NMR) and pyridine protons (δ ~7.5–8.5 ppm in ¹H NMR) .
- HRMS : Confirm molecular weight (263.29 g/mol) and fragmentation patterns .
Q. What are the key reactivity patterns of the ester and carbonyl groups in this compound?
- Ester hydrolysis : The ethyl ester can be hydrolyzed to the carboxylic acid under basic conditions (e.g., NaOH/ethanol), enabling further derivatization (e.g., amidation) .
- Knoevenagel condensation : The 6-oxo group participates in condensation reactions with active methylene compounds (e.g., malononitrile) to form extended π-conjugated systems .
- Nucleophilic substitution : The isopropyl group can undergo substitution with nucleophiles (e.g., amines) under catalytic conditions (e.g., CuI) .
Advanced Research Questions
Q. How does the substitution pattern (isopropyl, methyl) influence biological activity in kinase inhibition assays?
- Structure-activity relationship (SAR) : The isopropyl group enhances steric bulk, potentially improving selectivity for kinase ATP-binding pockets. Methyl substituents at position 3 may stabilize hydrophobic interactions with target proteins .
- Case study : Analogous compounds (e.g., Ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate) show IC₅₀ values <100 nM against kinases like EGFR and VEGFR2. Comparative assays can quantify the impact of isopropyl vs. cyclopropyl groups .
Q. What computational methods are effective for predicting binding modes with biological targets?
- Molecular docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., PDB 1M17). Focus on hydrogen bonding with the pyridine N and hydrophobic contacts with substituents .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., using GROMACS). Parameters like RMSD (<2 Å) validate binding pose consistency .
Q. How can crystallographic data resolve contradictions in reported bond angles or torsional strain?
- Refinement protocols : Apply SHELXL constraints to refine anisotropic displacement parameters for heavy atoms. For example, discrepancies in pyrazole-pyridine dihedral angles (~5–10°) may arise from crystal packing effects .
- Twinned crystals : Use SHELXD for structure solution in cases of pseudo-merohedral twinning, common in fused heterocycles .
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For cyclization steps, ethanol/glacial acetic acid (1:1) at 80°C improves yields by ~20% compared to DMF .
- In-line analytics : Use HPLC-MS to monitor intermediate formation and minimize side reactions (e.g., over-alkylation) .
Safety and Handling
Q. What precautions are critical for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles (P280) due to potential skin/eye irritation (H315/H319) .
- Ventilation : Use fume hoods (P271) to avoid inhalation of dust (H335) .
- Waste disposal : Follow P273 guidelines to prevent environmental release. Neutralize acidic/basic waste before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
